1,1-Dimethyl-2-phenylpiperidin-1-ium chloride
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Overview
Description
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride is a chemical compound with the molecular formula C13H20ClN. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound is characterized by a piperidine ring substituted with a phenyl group and two methyl groups, making it a quaternary ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride typically involves the alkylation of 2-phenylpiperidine with methyl iodide, followed by the treatment with hydrochloric acid to form the chloride salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or ethanol, and the reaction is carried out under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidines.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of tertiary amines.
Scientific Research Applications
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenylpiperidine: Similar structure but lacks the second methyl group on the nitrogen atom.
2-Phenylpiperidine: Lacks the methyl groups on the nitrogen atom.
1,1-Dimethylpiperidine: Lacks the phenyl group on the piperidine ring
Uniqueness
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced stability. These properties make it particularly useful in various applications, including as a phase-transfer catalyst in organic synthesis .
Properties
CAS No. |
51498-42-1 |
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Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 g/mol |
IUPAC Name |
1,1-dimethyl-2-phenylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C13H20N.ClH/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QHUWYXHOSKLHPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1C2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
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